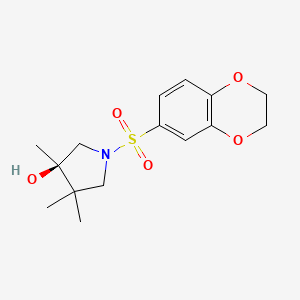
(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a sulfonyl group, and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Construction of the Pyrrolidin-3-ol Moiety: This step involves the formation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the pyrrolidin-3-ol moiety.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or alcohols.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology: Medicine: Research into its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits. Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: The presence of the hydroxyl group in (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol provides unique reactivity and potential for hydrogen bonding, which can influence its chemical behavior and interactions in biological systems.
Properties
IUPAC Name |
(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-14(2)9-16(10-15(14,3)17)22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,17H,6-7,9-10H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWBYCSCFLQPMJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)

![5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]sulfonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632751.png)
![ethyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B5632753.png)
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5632760.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5632763.png)
![N-{4-[(2-methyl-5-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5632771.png)
![2-(1H-pyrazol-3-ylcarbonyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5632776.png)
![6-chloro-3-[(diethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5632797.png)
